An In-depth Technical Guide to 3-(4-Methoxyphenoxy)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)azetidine hydrochloride (CAS Number: 1236862-34-2), a heterocyclic building block of significant interest in medicinal chemistry. We delve into its physicochemical properties, outline plausible and established synthetic strategies with mechanistic insights, discuss its role as a bioisostere, and explore its potential applications in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this azetidine derivative.
Introduction: The Rise of the Azetidine Scaffold
In the landscape of modern drug discovery, small, strained rings have emerged as powerful tools for navigating and optimizing chemical space. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention.[1] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique three-dimensional geometry that is both conformationally restricted and synthetically versatile.[2] Unlike the more labile aziridines, azetidines offer a superior balance of stability and reactivity, making them robust intermediates and valuable pharmacophores.[2]
The incorporation of an azetidine ring into a drug candidate can profoundly and beneficially influence its properties. The rigid, sp³-rich character of the scaffold often leads to improved aqueous solubility, enhanced metabolic stability, and the ability to project substituents into novel vectors, thereby improving target engagement and selectivity.[3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine core, validating its utility in developing successful therapeutics.[3] This guide focuses specifically on the 3-(4-methoxyphenoxy) substituted azetidine, a derivative that combines the advantages of the azetidine core with the electronic and structural features of a para-substituted aryl ether.
Chemical Identity and Physicochemical Properties
The fundamental identity and key computed properties of 3-(4-Methoxyphenoxy)azetidine hydrochloride are summarized below. Access to experimentally verified data such as melting point and solubility is limited in public literature, highlighting the specialized nature of this compound primarily available through fine chemical suppliers.
| Property | Value | Source |
| Chemical Name | 3-(4-Methoxyphenoxy)azetidine hydrochloride | - |
| CAS Number | 1236862-34-2 | |
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| Molecular Weight | 215.67 g/mol | |
| Canonical SMILES | COC1=CC=C(C=C1)OC2CNC2.Cl | |
| Physical Form | Solid (predicted) | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form. | - |
Synthesis and Mechanistic Considerations
The synthesis of 3-(4-methoxyphenoxy)azetidine is not widely detailed in peer-reviewed journals but can be reliably achieved through established synthetic organic chemistry methods. The most logical and industrially scalable approach involves the coupling of an N-protected 3-hydroxyazetidine with 4-methoxyphenol, followed by deprotection and salt formation. Two primary coupling strategies are considered here: the Mitsunobu reaction and the Williamson ether synthesis.
Synthetic Pathway Overview
A general and robust synthetic pathway starts from the commercially available N-Boc-3-hydroxyazetidine. The Boc (tert-butoxycarbonyl) group serves as an excellent protecting group for the azetidine nitrogen; it is stable to a wide range of reaction conditions and can be readily removed under acidic conditions.
Caption: General two-step synthesis workflow.
Method A: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[2] It couples a primary or secondary alcohol with a suitable nucleophile (in this case, a phenol with a pKa ≤ 15) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
Mechanism & Rationale:
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Activation: PPh₃ attacks the N=N double bond of DIAD, forming a betaine intermediate.
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Proton Transfer: The acidic 4-methoxyphenol protonates the betaine. Simultaneously, the N-Boc-3-hydroxyazetidine alcohol is deprotonated by the DIAD-derived anion.
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Oxyphosphonium Salt Formation: The resulting alkoxide attacks the activated phosphorus atom, displacing the DIAD byproduct and forming a key alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
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Sₙ2 Displacement: The phenoxide ion, acting as the nucleophile, attacks the carbon bearing the oxyphosphonium leaving group in an Sₙ2 fashion, resulting in the desired ether linkage with inversion of configuration.
Caption: Logical workflow of the Mitsunobu reaction.
Experimental Protocol (Exemplary):
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To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-methoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting alcohol.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate N-Boc-3-(4-methoxyphenoxy)azetidine. The primary byproduct, triphenylphosphine oxide (PPh₃=O), can be challenging to remove but often precipitates from nonpolar solvents or can be separated chromatographically.
Method B: Williamson Ether Synthesis
A more traditional approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate. For this synthesis, it is more practical to activate the azetidine alcohol rather than the phenol.
Mechanism & Rationale:
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Activation of Alcohol: N-Boc-3-hydroxyazetidine is first converted into a derivative with a better leaving group, typically a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.
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Deprotonation of Phenol: 4-methoxyphenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile) to generate the more nucleophilic sodium or potassium 4-methoxyphenoxide.
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Sₙ2 Displacement: The phenoxide nucleophile displaces the tosylate or mesylate leaving group from the activated azetidine in an Sₙ2 reaction to form the ether bond.
Experimental Protocol (Exemplary): Part 1: Mesylation of N-Boc-3-hydroxyazetidine
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Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) and cool to 0 °C.
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Add methanesulfonyl chloride (1.2 eq.) dropwise and stir the reaction at 0 °C for 1-2 hours.
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Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the crude N-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.
Part 2: Nucleophilic Substitution
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To a solution of 4-methoxyphenol (1.1 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Stir until hydrogen evolution ceases.
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Add a solution of the crude N-Boc-3-(methylsulfonyloxy)azetidine from Part 1 in DMF to the phenoxide solution.
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Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the reaction is complete (monitored by LC-MS).
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Cool the reaction, quench carefully with water, and extract with ethyl acetate.
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Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the protected product.
Final Step: Deprotection and Salt Formation
The final step is the removal of the Boc protecting group and formation of the hydrochloride salt, which improves the compound's crystallinity and aqueous solubility.
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Dissolve the purified N-Boc-3-(4-methoxyphenoxy)azetidine in a minimal amount of a suitable solvent such as 1,4-dioxane, diethyl ether, or ethyl acetate.
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Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane, or gaseous HCl) in excess (2-3 eq.).
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Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
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Collect the solid product by filtration, wash with the solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield 3-(4-Methoxyphenoxy)azetidine hydrochloride as a solid.
Applications in Medicinal Chemistry and Drug Discovery
While no marketed drugs currently contain the specific 3-(4-methoxyphenoxy)azetidine moiety, its structure represents a confluence of two privileged motifs in medicinal chemistry: the azetidine ring and the aryl ether linkage. This makes it a highly attractive building block for generating compound libraries and as a lead structure for optimization.
4.1. Role as a Bioisosteric Replacement
The 3-phenoxyazetidine scaffold can be viewed as a rigidified, conformationally constrained bioisostere for more flexible fragments commonly found in bioactive molecules.
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Replacement for Anilines and Benzylamines: The vector and geometry of the 3-phenoxyazetidine can mimic those of anilines or benzylamines while introducing improved physicochemical properties. The absence of an acidic N-H proton (as in secondary anilines) or a site of metabolic oxidation (the benzylic position) can enhance metabolic stability and tune pKa.
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Constrained Analogue of Aryloxypropanolamines: This scaffold is a rigid analogue of the aryloxypropanolamine pharmacophore found in many beta-blockers. The azetidine ring locks the relative orientation of the aryl ether and the basic nitrogen, which can be exploited to enhance binding affinity and selectivity for specific receptor subtypes.
4.2. Vectorial Projection and Scaffold Decoration
The azetidine nitrogen serves as a key handle for further chemical modification. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. This allows chemists to systematically explore the chemical space around a core pharmacophore attached via the phenoxy group.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

